molecular formula C22H21N7O2 B2763478 6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097926-21-9

6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2763478
CAS RN: 2097926-21-9
M. Wt: 415.457
InChI Key: WVIARYTTYRYRDC-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives have been a focal point in the synthesis of heterocyclic compounds. For instance, research by Kim et al. (1990) on the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline through 1,3-dipolar cycloaddition reactions showcases foundational work in chemical synthesis involving similar quinoxaline structures Kim et al., 1990.
  • Another study by Saini et al. (2016) on the synthesis and antimalarial potential of novel quinoline-pyrazolopyridine derivatives further exemplifies the compound's utility in creating biologically active molecules against Plasmodium falciparum, indicating its potential in medicinal chemistry applications Saini et al., 2016.

Biological Activities

  • The compound's derivatives have shown significant antimalarial activity, as demonstrated by the in vitro and in vivo studies conducted by Saini et al. (2016), highlighting the compound's relevance in developing new antimalarial agents Saini et al., 2016.
  • In the realm of antimicrobial and antifungal research, compounds synthesized with similar structures have demonstrated potential. For example, Hassan et al. (2013) synthesized new pyrazoline and pyrazole derivatives showing promising antibacterial and antifungal activity, suggesting the compound's structural class could be explored for antimicrobial applications Hassan et al., 2013.

Electrochemical Studies

  • Comparative electrochemical studies of related compounds, as conducted by Rupar et al. (2018), provide insights into the kinetic and thermodynamic parameters of redox processes involving quinoxaline structures. Such studies are essential for understanding the electrochemical behavior of these compounds, which could have implications in material science and sensor development Rupar et al., 2018.

properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c30-21-7-6-20(28-11-3-10-24-28)26-29(21)15-16-8-12-27(13-9-16)22(31)19-14-23-17-4-1-2-5-18(17)25-19/h1-7,10-11,14,16H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIARYTTYRYRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

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